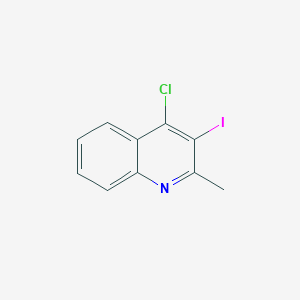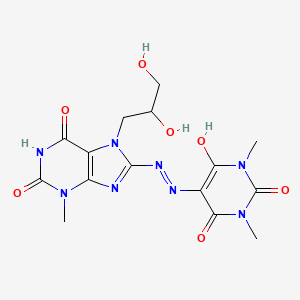
5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C15H18N8O7 and its molecular weight is 422.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is involved in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, a study by Gobouri, Mohamed, and Amin (2016) explored the synthesis of functionalized derivatives of this compound, which may possess significant biological activity (Gobouri, Mohamed, & Amin, 2016).
Coordination Ability and Catalytic Activity
The compound also plays a role in the synthesis of complexes with metals like CuII and CoII/III. These complexes have been studied for their catalytic activity, particularly in the peroxidative oxidation of alkanes. Palmucci et al. (2015) conducted research demonstrating the various coordination modes and electrochemical behaviors of these complexes (Palmucci et al., 2015).
Molecular Modeling and Anticancer Potential
Another fascinating application is in the field of anticancer drug development. The stereoisomers of compounds derived from this chemical have been studied for their potential as DNA intercalators and leads for new anticancer drugs. Santana et al. (2020) conducted a study on chromene derivatives that suggest their application in this domain (Santana et al., 2020).
Weak Interactions and Molecular Structures
Research by Khrustalev, Krasnov, and Timofeeva (2008) delves into the weak interactions in derivatives of barbituric acid, which includes structures related to the compound . They discuss how these interactions influence molecular structures (Khrustalev, Krasnov, & Timofeeva, 2008).
Nucleoside Synthesis
Leonard and Carraway (1966) explored the synthesis of “Reversed” Nucleosides using derivatives related to this compound, highlighting its significance in nucleoside chemistry (Leonard & Carraway, 1966).
Molecular Interactions and Crystal Structures
A study by da Silva et al. (2005) focused on the crystal structures of derivatives of 1,3-dimethylpyrimidine, which includes compounds related to the one . They explored the intermolecular interactions in these structures (da Silva et al., 2005).
Role in Food and Living Organisms
Methylglyoxal, a compound related to this chemical, has been studied in the context of food and living organisms. Nemet, Varga-Defterdarović, and Turk (2006) researched its formation and effects, noting its relevance in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Propiedades
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O7/c1-20-9-8(10(26)17-14(20)29)23(4-6(25)5-24)13(16-9)19-18-7-11(27)21(2)15(30)22(3)12(7)28/h6,24-25,27H,4-5H2,1-3H3,(H,17,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYHWLSNUBBJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

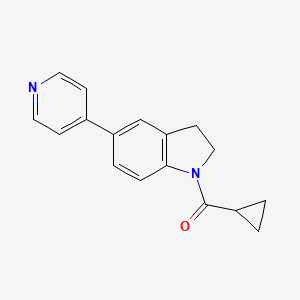
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)
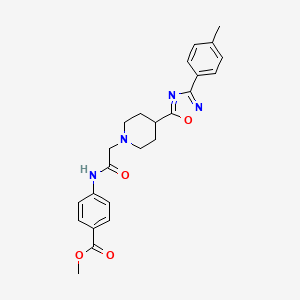
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)
![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)
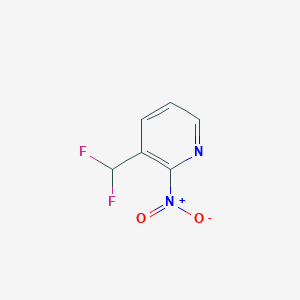
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)
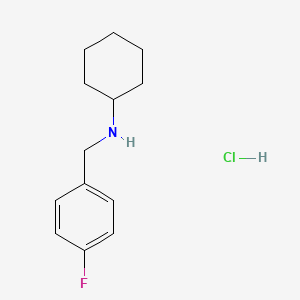
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
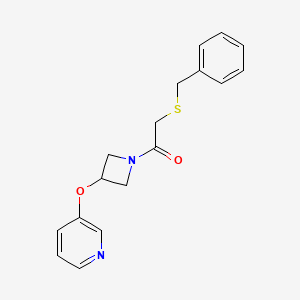
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
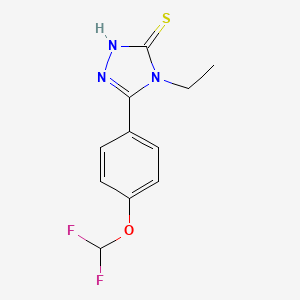
![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)
